molecular formula C19H25N5O3 B2587724 (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 1798415-70-9

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No. B2587724
CAS RN: 1798415-70-9
M. Wt: 371.441
InChI Key: GXPBVYXOYUCXOU-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as BTPDM, is a chemical compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and has been found to have various biological activities.

Mechanism Of Action

The mechanism of action of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various cellular processes. (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has been found to inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. The exact mechanism of how (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide induces apoptosis is still under investigation.
Biochemical and Physiological Effects:
(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has also been found to have low toxicity in vitro, making it a safe compound to work with. However, (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has some limitations for lab experiments. It is poorly soluble in water, which can limit its use in certain assays. In addition, (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has not been extensively studied in vivo, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the research on (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide. One direction is to investigate the mechanism of action of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide in more detail. This will help in the development of new therapeutic agents based on (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide. Another direction is to investigate the in vivo effects of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide, which will provide more information on its potential as a therapeutic agent. Finally, the development of new derivatives of (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide with improved solubility and bioavailability is another future direction for research.

Synthesis Methods

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(3,4-dimethoxyphenyl)acryloyl chloride with 2,4-bis(dimethylamino)pyrimidine-5-amine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is usually carried out at room temperature. After the reaction, the product is purified by column chromatography to obtain pure (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide.

Scientific Research Applications

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has been extensively studied for its various biological activities. It has been found to have potent anti-cancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, (E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-23(2)18-14(12-20-19(22-18)24(3)4)21-17(25)10-8-13-7-9-15(26-5)16(11-13)27-6/h7-12H,1-6H3,(H,21,25)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPBVYXOYUCXOU-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC(=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-(3,4-dimethoxyphenyl)acrylamide

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